2-Ethoxyquinoxaline

Description

Significance of the Quinoxaline (B1680401) Scaffold in Modern Organic and Materials Chemistry

The quinoxaline scaffold, a nitrogen-containing heterocyclic system formed by the fusion of benzene (B151609) and pyrazine (B50134) rings, is a cornerstone in contemporary organic and materials chemistry. Its inherent structural versatility and electronic properties make it a "privileged scaffold," enabling a vast array of chemical modifications and leading to compounds with diverse applications chemscene.comdokumen.pubscience-softcon.descispace.comresearchgate.netsigmaaldrich.com. Quinoxaline derivatives are prevalent in natural products, pharmaceuticals, agrochemicals, and advanced functional materials, underscoring their broad significance chemscene.comdokumen.pubscience-softcon.deresearchgate.netsigmaaldrich.comraco.catnih.govresearchgate.net.

In medicinal chemistry, quinoxalines exhibit a remarkable spectrum of biological activities. They are recognized for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antidiabetic, antioxidant, anticonvulsant, and antidepressant agents, among others chemscene.comdokumen.pubscience-softcon.descispace.comresearchgate.netsigmaaldrich.commdpi.com. Notable examples include Varenicline, used for smoking cessation, and Panadiplon, an anxiolytic agent, both featuring the quinoxaline core chemscene.com. Their utility extends to agrochemistry, where they serve as insecticides, fungicides, herbicides, and herbicide safeners chemscene.comresearchgate.netresearchgate.net.

In materials science, the quinoxaline moiety is integral to the development of advanced organic electronic devices. Its derivatives are employed in organic photovoltaic devices, organic semiconductors, electroluminescent materials, fluorescent probes, organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), dye-sensitized solar cells (DSSCs), and electrochromic devices, owing to their tunable electronic properties and chromophoric capabilities chemscene.comscispace.comraco.catrsc.orgbldpharm.com. The ability to functionalize the quinoxaline ring system allows for precise control over electronic distribution, band gaps, and charge transport characteristics chemscene.comscispace.comraco.cat.

Overview of 2-Ethoxyquinoxaline as a Representative Quinoxaline Derivative

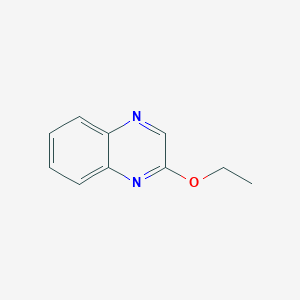

This compound is a specific derivative of the quinoxaline heterocyclic system, characterized by the presence of an ethoxy group (-OCH₂CH₃) attached at the 2-position of the quinoxaline ring. This substitution imparts specific physicochemical properties and serves as a foundation for further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57315-47-6 | rsc.orgnih.gov |

| Molecular Formula | C₁₀H₁₀N₂O | rsc.orgnih.gov |

| Molecular Weight | 174.20 g/mol | rsc.org |

| Boiling Point (Cal.) | 273.175 °C | |

| Density (Cal.) | 1.157 g/cm³ | |

| Flash Point (Cal.) | 94.614 °C | |

| Solubility | Insoluble in water, soluble in organic solvents | ontosight.ai |

The synthesis of this compound typically involves the nucleophilic substitution of a halogen atom, commonly chlorine, at the 2-position of a quinoxaline precursor with an ethoxide source.

Table 2: Key Synthesis Route for this compound

| Starting Material | Reagent(s) | Conditions | Product | Yield (Typical) | Notes |

| 2-Chloroquinoxaline (B48734) | Sodium ethoxide | Reflux | This compound | ~80% | chemscene.comraco.cat |

This synthetic pathway highlights this compound's role as a readily accessible intermediate for creating more complex quinoxaline structures.

Scope and Academic Research Trajectories for this compound Studies

Academic research involving this compound primarily focuses on its utility as a synthetic intermediate and as a structural motif within broader studies of quinoxaline derivatives. While direct, extensive research on this compound itself is less prominent compared to more complex derivatives, its role in accessing pharmacologically active compounds and materials is significant.

Synthetic Utility: this compound serves as a key precursor in the synthesis of various functionalized quinoxalines. For instance, it can be converted into other derivatives through reactions such as oxidation, yielding compounds like 3-ethoxyquinoxaline 1-oxide dokumen.pub. Its halogenated counterparts, such as 2-chloro-3-ethoxyquinoxaline, are also important intermediates chemscene.combldpharm.com.

Pharmacological and Biological Investigations: Although direct therapeutic applications of this compound are not widely detailed in the provided snippets, related compounds like 3-ethoxyquinoxaline-2-carboxylic acid and its derivatives have been investigated for their potent antimicrobial activity, particularly against Mycobacterium tuberculosis, and for potential antiviral properties against SARS-CoV-2 ontosight.ai. Furthermore, quinoxaline derivatives incorporating ethoxy groups are explored for their potential antidepressant and anxiolytic effects, aligning with the broader pharmacological significance of the quinoxaline scaffold scispace.comnih.govmdpi.com.

Materials Science Potential: While more elaborate quinoxaline structures are typically engineered for advanced electronic and optical applications, the fundamental quinoxaline framework, represented by compounds like this compound, underpins research into electron-transporting materials, OLEDs, and solar cells chemscene.comraco.catrsc.orgbldpharm.com. The ability to modify the ethoxy group or other positions on the quinoxaline ring allows for fine-tuning of electronic and photophysical properties.

Compound List:

this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-13-10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCCVCXEWPCKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481573 | |

| Record name | Quinoxaline, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57315-47-6 | |

| Record name | Quinoxaline, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxyquinoxaline

Electronic Properties and Reactivity of the Quinoxaline (B1680401) Nucleus

The quinoxaline scaffold, a fused heterocycle consisting of a benzene (B151609) ring and a pyrazine (B50134) ring, possesses a unique electronic architecture that dictates its chemical behavior. ipp.pt As a benzopyrazine, it is considered a bioisostere of naphthalene (B1677914) and quinoline. The presence of two nitrogen atoms in the pyrazine ring significantly influences the electron distribution, rendering the entire nucleus electron-deficient compared to naphthalene. This electron deficiency is a key factor governing its reactivity, particularly its susceptibility to nucleophilic attack and relative resistance to electrophilic substitution. ipp.ptrsc.org

Molecular orbital calculations indicate that within the unsubstituted quinoxaline ring, the highest electron density is found on the carbocyclic (benzene) ring at positions 5 and 8, followed by positions 6 and 7. Conversely, the pyrazine ring carbons, C-2 and C-3, exhibit the lowest electron density, making them the most electrophilic centers in the molecule. ipp.pt

Influence of the Ethoxy Group on Electron Density Distribution

The introduction of an ethoxy group (-OCH₂CH₃) at the C-2 position of the quinoxaline nucleus profoundly alters its electronic landscape. The ethoxy group exhibits a dual electronic effect:

Mesomeric (Resonance) Effect (+M): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the electron-deficient pyrazine ring through resonance. This electron donation increases the electron density within the heterocyclic ring, particularly at the nitrogen atoms and the C-3 position. This effect is generally dominant in determining the group's influence on aromatic systems. stackexchange.com

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the ethoxy group withdraws electron density from the C-2 carbon via the sigma (σ) bond. stackexchange.com

Aromaticity and Stability Considerations

Quinoxaline is an aromatic compound, fulfilling Hückel's rule with a delocalized system of 10 π-electrons across its bicyclic structure. khanacademy.org This aromaticity confers significant thermodynamic stability to the molecule. mdpi.com The heat of aromatization for the parent quinoxaline has been calculated to be 79.739 eV, indicative of a stable system. ipp.pt

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline Ring

The dual nature of the quinoxaline ring system—an electron-rich benzene portion fused to an electron-poor pyrazine portion—along with the influence of the ethoxy substituent, leads to distinct reactivity patterns in substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The quinoxaline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. ipp.pt Consequently, EAS reactions require harsh conditions and typically occur on the more electron-rich benzene ring. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org For example, the nitration of unsubstituted quinoxaline with nitric acid and oleum (B3057394) at 90°C yields 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. ipp.pt

The electron-donating 2-ethoxy group would be expected to activate the quinoxaline system towards EAS relative to the parent compound. However, this activation is generally insufficient to overcome the deactivating effect of the pyrazine nitrogens and direct substitution onto the pyrazine ring. The primary effect of the 2-ethoxy group would be to further activate the carbocyclic ring, influencing the regioselectivity of substitution at the 5, 6, 7, and 8 positions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient pyrazine ring is highly susceptible to nucleophilic attack, particularly at the C-2 and C-3 positions. mdpi.com In 2-ethoxyquinoxaline, two main pathways for nucleophilic substitution can be considered:

Substitution at C-3: The ethoxy group at C-2 can influence the reactivity of the adjacent C-3 position. Studies on 2-monosubstituted quinoxalines have shown that they readily react with various carbon-based nucleophiles (such as organolithium or Grignard reagents) to afford 2,3-disubstituted quinoxalines. mdpi.comsemanticscholar.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the C-3 position, followed by oxidative rearomatization. nih.gov The electronic and steric properties of the C-2 substituent can affect the reaction yields. mdpi.com

Displacement of the Ethoxy Group: Alkoxy groups can act as leaving groups in nucleophilic aromatic substitution reactions, especially when the ring is highly activated. The ethoxy group at the C-2 position of the electron-poor quinoxaline ring could potentially be displaced by strong nucleophiles. The presence of N-oxide functionalities further activates the ring toward such substitutions. nih.gov

Oxidation Reactions of this compound

Formation of N-Oxides and Their Regioselectivity

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides using various oxidizing agents like peroxy acids (e.g., m-CPBA) or a complex of hypofluorous acid with acetonitrile (B52724). nih.govthieme-connect.de The formation of an N-oxide introduces a 1,2-dipolar N⁺-O⁻ bond, which significantly alters the electronic properties and reactivity of the heterocyclic ring, often facilitating subsequent functionalization. thieme-connect.dechemrxiv.org

In this compound, there are two non-equivalent nitrogen atoms (N-1 and N-4), leading to the possibility of forming two different mono-N-oxides. The regioselectivity of the N-oxidation is determined by the electron density at each nitrogen atom.

| Nitrogen Atom | Position Relative to Ethoxy Group | Electronic Influence of Ethoxy Group | Predicted Major Product |

|---|---|---|---|

| N-1 | ortho | Increased electron density due to +M effect | This compound-1-oxide |

| N-4 | para | Lesser electronic influence | Minor or no formation |

The strong electron-donating resonance effect of the 2-ethoxy group increases the nucleophilicity of the adjacent N-1 atom more significantly than the distant N-4 atom. Therefore, electrophilic attack by the oxidizing agent is expected to occur preferentially at the N-1 position, making This compound-1-oxide the anticipated major product. Further oxidation under more forcing conditions could potentially lead to the formation of this compound-1,4-dioxide. nih.gov The N-oxide functionality activates the C-2 position for nucleophilic attack, which can be a synthetically useful strategy. beilstein-journals.orgresearchgate.net

Oxidative Degradation Pathways

Under strong oxidative conditions, this compound is susceptible to degradation, which can involve the breakdown of the heterocyclic rings or modification of the ethoxy substituent. While specific pathways for this compound are not extensively detailed, plausible degradation routes can be inferred from the general chemistry of quinoxalines and ethers. ntnu.noresearchgate.net

Potential degradation pathways include:

Oxidation of the Ethoxy Group: The α-carbon of the ethoxy group is susceptible to oxidation, which could lead to dealkylation and formation of 2-hydroxyquinoxaline (B48720) (which exists in tautomeric equilibrium with 2(1H)-quinoxalinone) or further oxidation to other products.

Ring Cleavage: Harsh oxidative conditions (e.g., ozonolysis or permanganate (B83412) oxidation) can lead to the cleavage of the aromatic rings. The pyrazine ring, being more electron-deficient and containing heteroatoms, may be more susceptible to oxidative cleavage than the benzene ring. This could ultimately break down the molecule into smaller carboxylic acids, carbon dioxide, and ammonia (B1221849) derivatives. youtube.com

The stability of the quinoxaline ring system suggests that significant degradation would require potent oxidizing agents and/or elevated temperatures. ntnu.noresearchgate.net

Reduction Chemistry of this compound

The reduction of the quinoxaline nucleus in this compound can be achieved through both electrochemical and chemical methods, leading to the formation of dihydro and tetrahydro derivatives.

Studies on the electrochemical reduction of 2-substituted quinoxalines indicate that these compounds undergo reduction via a single, radical-based mechanism. The process involves the formation of a radical anion as an intermediate. researchgate.net While specific data for this compound is not extensively detailed in the available literature, the general mechanism for this class of compounds suggests that the pyrazine ring is the primary site of electron acceptance.

Catalytic hydrogenation offers a chemical route to reduce the quinoxaline ring system. Using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂), the C=N double bonds within the pyrazine ring are saturated. masterorganicchemistry.comnih.govyoutube.com This process typically leads to the formation of 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. The ethoxy group at the 2-position influences the reactivity and selectivity of the hydrogenation process.

Table 1: Reduction Methods for Quinoxaline Derivatives

| Reduction Method | Reagents/Conditions | Product Type |

| Electrochemical Reduction | Aprotic medium, voltammetric methods | Radical anion intermediates |

| Catalytic Hydrogenation | H₂, Pd/C or other metal catalysts | Tetrahydroquinoxalines |

Acid-Base Properties and Protonation Studies of this compound

The nitrogen atoms in the pyrazine ring of this compound impart basic properties to the molecule, allowing it to be protonated in acidic conditions.

Spectrophotometric Determination of pKa Values

Site-Specific Protonation Analysis

The quinoxaline ring possesses two nitrogen atoms, N1 and N4, which are potential sites for protonation. Computational studies, including the calculation of proton affinities and the analysis of molecular electrostatic potential maps, can predict the most likely site of protonation. researchgate.net For 2-substituted quinoxalines, the position of the substituent can influence the relative basicity of the two nitrogen atoms. Experimental techniques such as ¹H NMR spectroscopy can be used to determine the site of protonation by observing the changes in the chemical shifts of the protons adjacent to the nitrogen atoms upon acidification.

Reaction Mechanisms Associated with Ethoxyquinoxaline Transformations

The transformations of this compound, particularly nucleophilic substitution reactions, involve specific bond-forming and bond-breaking events that can be elucidated through mechanistic studies.

Bond Formation and Cleavage Processes

Nucleophilic substitution reactions at the 2-position of the quinoxaline ring are a key aspect of its chemistry. In these reactions, the ethoxy group can act as a leaving group, being replaced by a variety of nucleophiles. The mechanism of these substitutions can proceed through different pathways, such as SₙAr (nucleophilic aromatic substitution). chemguide.co.ukchemguide.co.ukyoutube.comlibretexts.org The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the ethoxide leaving group re-establishes the aromaticity of the quinoxaline ring, resulting in the substituted product. The nature of the nucleophile and the reaction conditions play a crucial role in determining the feasibility and outcome of these reactions.

Transition State Analysis in Key Reactions

The understanding of reaction mechanisms is further deepened by the analysis of transition states. Computational chemistry provides powerful tools to model the geometry and energy of transition states for reactions involving quinoxaline derivatives. mdpi.comnih.gov For instance, in a nucleophilic substitution reaction, the transition state would represent the energy maximum along the reaction coordinate, corresponding to the point where the new bond with the incoming nucleophile is partially formed and the bond with the leaving ethoxy group is partially broken. Theoretical calculations can provide insights into the activation energy of the reaction, which is a critical factor in determining the reaction rate. While specific transition state analyses for reactions of this compound were not found in the provided search results, computational studies on analogous systems, such as the thermal decomposition of 2-ethoxyquinoline, have been performed and can offer valuable comparative insights. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxyquinoxaline and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysisscielo.org.mx

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, offering critical information about their structure and functional groups uni-siegen.de, lehigh.edu. IR spectroscopy operates on the principle that molecules absorb specific frequencies of IR radiation corresponding to the energy required to excite vibrational modes, which must involve a change in the molecule's dipole moment uni-siegen.de, lehigh.edu. Raman spectroscopy, conversely, relies on the inelastic scattering of light, where a change in the molecule's polarizability during vibration leads to a shift in the scattered light's frequency uni-siegen.de, libretexts.org. The mutual exclusion rule often applies, meaning a vibrational mode active in IR is typically inactive in Raman, and vice versa, making the combined use of both techniques highly informative for structural determination uni-siegen.de.

For 2-ethoxyquinoxaline, these techniques are instrumental in identifying characteristic functional groups. The ethoxy substituent (-OCH₂CH₃) is expected to exhibit specific vibrational signatures, including C-H stretching vibrations in the alkyl chain (typically 2850–2980 cm⁻¹) and C-O stretching vibrations associated with the ether linkage (around 1000–1300 cm⁻¹) core.ac.uk, copbela.org. The quinoxaline (B1680401) core, a π-conjugated heterocyclic aromatic system, will contribute to the spectrum through C=C and C=N stretching vibrations (often in the 1400–1650 cm⁻¹ range) and aromatic C-H stretching vibrations (above 3000 cm⁻¹) msu.edu, core.ac.uk. The precise positions and intensities of these bands can also provide insights into the molecule’s conformation and the electronic environment of its functional groups, aiding in conformational analysis uni-siegen.de.

Table 4.4.1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Expected IR/Raman Frequency (cm⁻¹) | Notes |

| Alkyl C-H Stretch | 2850 – 2980 | Present in the ethoxy group (-OCH₂CH₃) |

| Aromatic C-H Stretch | 3000 – 3100 | Present in the quinoxaline ring |

| C=C / C=N Stretch | 1400 – 1650 | Characteristic of the quinoxaline aromatic ring |

| C-O Stretch (Ether) | 1000 – 1300 | Associated with the ethoxy group linkage |

| C-H Bending (Alkyl) | 1350 – 1470 | Present in the ethoxy group |

| Ring Vibrations | Variable | Various modes associated with the heterocyclic aromatic system |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Optical Propertiessgservice.com.twcore.ac.uk

Electronic absorption and emission spectroscopy, namely UV-Visible (UV-Vis) and fluorescence spectroscopy, are crucial for characterizing the optical properties of organic molecules like this compound. These techniques probe the electronic transitions within molecules, which involve the excitation of electrons from lower energy ground states to higher energy excited states drawellanalytical.com, msu.edu, technologynetworks.com, shu.ac.uk. UV-Vis spectroscopy measures the wavelengths of light absorbed by a sample, typically in the ultraviolet (200–400 nm) and visible (400–700 nm) regions of the electromagnetic spectrum msu.edu, technologynetworks.com. Fluorescence spectroscopy, conversely, quantifies the light emitted by a molecule after it absorbs light, transitions to an excited state, and then returns to the ground state by emitting a photon, usually at a longer wavelength than the absorbed light evidentscientific.com, horiba.com, ossila.com.

Quinoxaline derivatives, due to their extended π-conjugated systems and the presence of nitrogen heteroatoms, are known to exhibit significant absorption in the UV-Vis region. The ethoxy substituent at the 2-position of this compound can further influence these electronic transitions. Compounds with similar structures often display characteristic absorption bands related to π-π* and n-π* transitions within the heterocyclic aromatic system msu.edu, shu.ac.uk. If this compound is fluorescent, its emission properties, such as emission maxima and quantum yield, become important parameters for characterization core.ac.uk.

Table 4.5.1: Typical Optical Properties of Quinoxaline Derivatives

| Property | Expected Range/Description | Notes |

| UV-Vis Absorption Maxima | ~250–400 nm (multiple bands possible) | Dependent on conjugation length and substituents; characteristic of π-π* and n-π* transitions in the quinoxaline core. |

| Fluorescence Emission | Typically in the blue to green region (e.g., ~400–550 nm) | If fluorescent; emission wavelength is usually red-shifted relative to absorption maxima. Highly dependent on specific structure. |

| Quantum Yield (Φ) | Variable (0 to 1) | Measures fluorescence efficiency; specific values depend on molecular structure, environment, and presence of quenching mechanisms. |

Correlation of Electronic Transitions with Molecular Structuresgservice.com.twcore.ac.uk

The electronic transitions observed in the UV-Vis and fluorescence spectra of this compound are directly correlated with its molecular structure sgservice.com.tw, core.ac.uk. The quinoxaline nucleus features a delocalized π-electron system, responsible for its characteristic UV absorption bands. The ethoxy group (-OCH₂CH₃) at the 2-position acts as an electron-donating substituent. Electron-donating groups generally increase electron density within the π-system, which can stabilize the excited state relative to the ground state msu.edu, shu.ac.uk. This stabilization typically leads to a bathochromic shift (red-shift), meaning absorption and emission maxima appear at longer wavelengths compared to unsubstituted quinoxaline msu.edu. The precise position and intensity of these absorption bands are highly sensitive to the extent of conjugation and the electronic nature of substituents, establishing a direct link between molecular structure and optical properties msu.edu, shu.ac.uk.

Quantum Yield Studiescore.ac.uk

Quantum yield (Φ) is a critical parameter in fluorescence spectroscopy, quantifying the efficiency of fluorescence emission mdpi.com. It is defined as the ratio of the number of photons emitted via fluorescence to the number of photons absorbed by the molecule mdpi.com. A quantum yield of 1.0 indicates that every absorbed photon leads to the emission of a fluorescent photon, representing maximum efficiency, while a yield of 0 signifies no fluorescence. For this compound, if it exhibits fluorescence, determining its quantum yield would provide essential information about its photophysical behavior and potential applications where light emission is important core.ac.uk. Factors such as molecular rigidity, the presence of heavy atoms, and environmental interactions can significantly influence the quantum yield by affecting the rates of radiative and non-radiative decay processes evidentscientific.com, mdpi.com. Reference compounds with known quantum yields, such as Rhodamine 101 (Φ = 1.0) starna.com, are often used to calibrate measurements and accurately determine the quantum yield of the sample of interest starna.com, mdpi.com.

Advanced Diffraction and Scattering Techniques for Microstructural Characterizationd-nb.infoscielo.org.mxcreative-biostructure.comfau.eu

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysisscielo.org.mxcreative-biostructure.com

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the solid-state properties of crystalline materials, including organic compounds like this compound americanpharmaceuticalreview.com, sgservice.com.tw, creative-biostructure.com. The method involves directing a beam of X-rays onto a powdered sample, causing diffraction at specific angles governed by Bragg's Law. The resulting diffraction pattern is unique to the crystalline phase, serving as a fingerprint for identification americanpharmaceuticalreview.com, malvernpanalytical.com. PXRD is essential for:

Crystalline Phase Identification: Comparing the experimental diffraction pattern to reference databases allows for the identification of the specific crystalline form of this compound americanpharmaceuticalreview.com, malvernpanalytical.com.

Phase Purity Assessment: It can determine if the sample consists of a single crystalline phase or if impurities or other polymorphs are present americanpharmaceuticalreview.com, crysforma.com, creative-biostructure.com.

Structural Parameter Determination: Through methods like Rietveld refinement, PXRD data can yield information on unit cell parameters (lattice constants and angles) and, in some cases, atomic positions creative-biostructure.com.

Crystallite Size Analysis: The width of diffraction peaks can be used to estimate the average crystallite size, particularly relevant for nanomaterials creative-biostructure.com.

By analyzing the positions and intensities of the diffraction peaks, researchers gain a comprehensive understanding of the crystalline nature of this compound, crucial for its synthesis, purification, and formulation americanpharmaceuticalreview.com, malvernpanalytical.com.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Nanoscale Structuresscielo.org.mxfau.eu

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are complementary techniques used to investigate structural features at the nanoscale, typically in the range of 1 to 100 nanometers d-nb.info, ansto.gov.au, arxiv.org. These methods probe variations in electron density (SAXS) or scattering length density (SANS) within a material d-nb.info, ansto.gov.au, arxiv.org. SAXS utilizes X-rays, which interact with electrons, while SANS employs neutrons, which interact with atomic nuclei and can exploit isotopic differences (e.g., hydrogen vs. deuterium) for contrast variation d-nb.info, arxiv.org.

While specific SAXS/SANS studies on this compound itself might not be widely reported unless it is part of a larger nanostructured material or supramolecular assembly, these techniques are powerful for characterizing:

Nanoparticle Size and Shape: Determining the dimensions and morphology of nanoscale aggregates or particles d-nb.info, fau.eu.

Molecular Organization: Investigating the arrangement and interactions of molecules in solution or in solid-state assemblies d-nb.info, arxiv.org.

Polymer Structures: Analyzing the nanoscale architecture of polymeric materials ansto.gov.au.

The strength of SAXS/SANS lies in their ability to provide ensemble-averaged structural information on these small length scales. Advances in instrumentation allow for simultaneous SAXS and SANS measurements on the same sample volume, yielding complementary structural data and enabling detailed in-situ studies of dynamic processes or complex multi-component systems d-nb.info, fau.eu, researchgate.net, arxiv.org. If this compound were to aggregate or form ordered nanostructures, SAXS/SANS would be the techniques of choice for their characterization.

Compound List

this compound

Quinoxaline

Rhodamine 101

Synchrotron-Based Characterization for In-situ and Operando Studies

Synchrotron radiation sources provide highly brilliant, tunable, and coherent X-ray beams, making them indispensable tools for advanced spectroscopic and structural elucidation, particularly for in-situ and operando studies of chemical compounds universallab.orgdestiny-phd.eumpg.de. These techniques allow researchers to probe materials as they function under realistic conditions, offering dynamic insights into reaction mechanisms, structural transformations, and electronic state changes that are often missed by ex-situ analyses destiny-phd.eucsic.es. While specific published research detailing the in-situ or operando synchrotron-based characterization of this compound was not found within the scope of the provided search results, the principles and capabilities of these powerful methods are directly applicable to understanding the behavior of such organic molecules in various chemical processes.

Key Techniques and Applications:

Synchrotron-based X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) are pivotal techniques for in-situ and operando investigations universallab.orgdiamond.ac.ukmdpi.comnih.gov. XAS, encompassing techniques like X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), probes the local atomic and electronic structure around specific elements universallab.orgcern.chansto.gov.au. It is highly sensitive to oxidation states, coordination environments, and bond distances, providing detailed chemical state information universallab.organsto.gov.au. Operando XAS allows for the tracking of these parameters in real-time as a material undergoes a chemical reaction, such as in catalysis or electrochemical processes mpg.demdpi.com. For instance, XAS can reveal how the active sites of a catalyst change during a reaction, or how electrode materials evolve within a battery during charge/discharge cycles destiny-phd.eucsic.esmdpi.com.

X-ray Diffraction (XRD), on the other hand, provides information about the crystalline structure, phase purity, and lattice parameters of materials nih.govaps.orgresearchgate.net. In-situ and operando XRD experiments, often performed under controlled temperature, pressure, or electrochemical potential, can capture phase transitions, structural rearrangements, and strain evolution during material operation destiny-phd.eunih.govsciopen.com. Techniques like Quick-scanning XAFS (QXAFS) have been developed to significantly reduce acquisition times, making them ideal for capturing fast dynamic processes cern.ch.

Capabilities for Chemical Compounds:

The application of these synchrotron techniques to organic compounds like this compound would enable a deep understanding of their behavior in catalytic cycles, electronic devices, or other functional applications. For example:

Catalysis: Operando XAS could elucidate the active species and their electronic configurations during catalytic transformations mediated by this compound derivatives, revealing intermediates and deactivation pathways mpg.demdpi.com.

Materials Science: In-situ XRD could monitor structural changes in solid-state materials incorporating this compound units, such as in organic semiconductors or coordination polymers, under varying environmental conditions sciopen.comcells.es.

Reaction Mechanism Studies: By combining XAS and XRD, researchers can correlate changes in electronic structure and oxidation state with specific structural modifications occurring during a chemical process, providing a comprehensive picture of reaction mechanisms destiny-phd.eumdpi.com.

The high flux and energy tunability of synchrotron sources are crucial for these studies, allowing for the selection of specific absorption edges of elements present in the compound and enabling measurements in various sample environments, including specialized cells designed for in-situ and operando experiments destiny-phd.euansto.gov.aucells.es. Although specific data for this compound is not available from the searches, the general utility of synchrotron-based in-situ and operando characterization in materials and chemical sciences is well-established, offering unparalleled insights into the dynamic behavior of molecules under functional conditions.

Theoretical and Computational Chemistry Studies of 2 Ethoxyquinoxaline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental tools for elucidating the electronic nature of molecules. uomphysics.net These methods can predict molecular geometries, orbital energies, and charge distributions, which collectively determine the chemical behavior of a compound.

Density Functional Theory (DFT) has become a primary method for investigating the electronic and geometric structure of molecules due to its balance of accuracy and computational efficiency. jmaterenvironsci.comresearchgate.net DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311++G(2d,2p), have been successfully employed to determine the optimized ground state geometries of quinoxaline (B1680401) and its derivatives. jmaterenvironsci.comjmaterenvironsci.comuctm.edu

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For the core quinoxaline structure, the optimized geometric parameters are generally in good agreement with experimental data obtained from X-ray diffraction, confirming the reliability of the theoretical approach. jmaterenvironsci.comasianpubs.orgscispace.com The geometry of the quinoxaline ring system is found to be largely planar, a feature that facilitates the delocalization of π-electrons across the molecule. jmaterenvironsci.comscispace.com The addition of a substituent like an ethoxy group at the 2-position is not expected to significantly distort the planarity of the core ring system.

Below is a table of representative calculated geometric parameters for a quinoxaline derivative, illustrating the typical data obtained from DFT calculations.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Calculated Value | Angle | Calculated Value |

| N1–C2 | 1.382 | C10–N1–C2 | 117.40 |

| N4–C3 | 1.382 | C5–N4–C3 | 117.50 |

| N1–C10 | 1.401 | N1–C2–C3 | 122.61 |

| N4–C5 | 1.403 | N4–C3–C2 | 122.50 |

| C5–C10 | 1.425 | N4–C5–C6 | 120.84 |

Data adapted from studies on quinoxaline derivatives. researchgate.netuctm.edu

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. researchgate.net For quinoxaline derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net The HOMO is typically distributed over the entire quinoxaline ring system, while the LUMO is also delocalized across the π-system. iucr.org This delocalization is characteristic of aromatic systems. The calculated HOMO-LUMO energy gap for various quinoxaline derivatives typically falls in the range of 3 to 4 eV. nih.goviucr.org

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | -6.050 | -3.245 | 2.806 |

| 1-nonyl-3-phenylquinoxalin-2-one | -6.116 | -2.225 | 3.890 |

| N-benzyl-3-phenylquinoxalin-2-amine | -5.69 | -1.67 | 4.02 |

Data sourced from DFT calculations on various quinoxaline derivatives. uomphysics.netnih.goviucr.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. sciensage.info The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. sciensage.info

In studies of quinoxaline derivatives, MEP analysis reveals that the most negative potential is concentrated around the two nitrogen atoms of the quinoxaline ring due to their high electronegativity and the presence of lone pair electrons. uomphysics.netresearchgate.net This indicates that the nitrogen atoms are the primary sites for electrophilic attack and coordination to metal ions. The hydrogen atoms of the aromatic rings typically show positive potential, making them potential sites for nucleophilic interaction. sciensage.info The distribution of electrostatic potential provides critical insights into intermolecular interactions, such as hydrogen bonding and stacking interactions in the solid state. researchgate.net

Computational Modeling of Reaction Pathways and Mechanisms

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the TS is the activation energy or reaction energy barrier. Locating the TS structure and calculating its energy are essential for understanding reaction kinetics. dtu.dk

While specific reaction pathways for 2-ethoxyquinoxaline are not extensively modeled in the literature, computational frameworks have been applied to study the degradation mechanisms of quinoxaline-based electrolytes. dtu.dk For example, the degradation of electrochemically reduced quinoxaline under neutral or acidic conditions is proposed to proceed through a tautomerization reaction. dtu.dk Computational methods can be used to locate the transition state for the proton transfer step involved in tautomerization and calculate the associated energy barrier. A high energy barrier would indicate a slow reaction, while a low barrier suggests a kinetically favorable process. Such studies are vital for predicting the stability and lifetime of molecules in specific chemical environments. dtu.dkresearchgate.net

Chemical reactions and molecular properties are often significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net

Studies on quinoxaline derivatives have shown that solvent polarity can affect various properties. For instance, an increase in solvent polarity generally leads to a greater dipole moment. researchgate.net The energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, are also sensitive to the solvent environment. researchgate.net Furthermore, theoretical UV-visible absorption spectra, calculated using Time-Dependent DFT (TD-DFT), show shifts in the maximum absorption wavelengths (λ_max) in different solvents, a phenomenon known as solvatochromism. researchgate.netsci-hub.se These calculations have confirmed that polar solvents can stabilize charge-transfer excited states, leading to red shifts in the absorption spectra. researchgate.netacs.org Investigating solvent effects is crucial for comparing theoretical data with experimental results, which are typically obtained in solution. sci-hub.senih.gov

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations offer powerful insights into the atomic-level behavior of this compound, revealing its conformational flexibility and dynamic nature over time. nih.govnih.gov These simulations model the interactions between atoms within the molecule and with its environment, allowing researchers to map out the potential energy surface and identify stable and transient conformations. mdpi.com By simulating the molecule's movements over periods ranging from picoseconds to microseconds, a detailed picture of its structural dynamics emerges. nih.govplos.org

For this compound, a key area of conformational freedom is the rotation around the C-O bond of the ethoxy group. Computational studies, including relaxed potential energy scans, have identified two primary stable conformers: a trans form (Conformer A) and a gauche form (Conformer B). nih.gov In the trans conformation, the ethoxy group is extended, while in the gauche form, it is rotated. nih.gov Theoretical calculations at various levels of theory consistently show that the trans conformer is the more stable of the two. nih.gov

MD simulations can further elaborate on this by showing the transitions between these states, the energy barriers separating them, and the proportion of time the molecule spends in each conformation under specific conditions (e.g., in different solvents or at various temperatures). mdpi.com This provides a dynamic understanding that complements the static picture from energy calculations. researchgate.net

| Conformer | Description | Relative Energy (kcal/mol) | Computational Level of Theory |

|---|---|---|---|

| A (trans) | Ethoxy group in an extended conformation | 0.00 | BMK/6-31+G(d,p) |

| B (gauche) | Ethoxy group in a rotated conformation | > 0.00 | BMK/6-31+G(d,p) |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides indispensable tools for predicting the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation and analysis. olemiss.eduresearchgate.net Methods such as Density Functional Theory (DFT) are widely used to calculate a range of spectroscopic parameters, including vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net

The process involves first optimizing the molecule's geometry to find its lowest energy state. Following this, frequency calculations can predict the positions of vibrational bands in the infrared spectrum. researchgate.net Similarly, electronic transition energies and oscillator strengths can be computed using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum. researchgate.netresearchgate.net

A crucial step in this process is the comparison of theoretical spectra with those obtained experimentally. researchgate.net A strong correlation between the predicted and measured data lends confidence to the computational model and the structural assignment. Discrepancies, on the other hand, can point to environmental effects (like solvent interactions) not fully captured by the model or suggest that the actual structure differs from the one modeled. researchgate.net This synergy between theoretical prediction and experimental measurement is vital for a comprehensive understanding of the molecule's properties. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

|---|---|---|---|

| ν(C=N) | 1610 | 1605 | Quinoxaline ring stretching |

| ν(C-O-C) | 1255 | 1250 | Asymmetric ethoxy stretch |

| δ(C-H) | 1450 | 1445 | Aromatic C-H in-plane bend |

| γ(C-H) | 830 | 825 | Aromatic C-H out-of-plane bend |

Computational Design of Ethoxyquinoxaline-Based Materials with Tunable Properties

Computational methods are at the forefront of designing novel materials derived from this compound, enabling the creation of compounds with precisely tailored electronic and optical properties for specific applications. nih.gov By using the this compound scaffold as a building block, chemists can computationally explore the effects of various chemical modifications before committing to laboratory synthesis. nih.gov

Structure-Property Relationship Elucidation through Modeling

Understanding the relationship between a molecule's structure and its resulting properties is fundamental to materials design. rsc.org Computational modeling, particularly using DFT, allows for the systematic investigation of how structural changes to the this compound core impact its electronic characteristics. nih.gov For instance, adding electron-donating or electron-withdrawing groups to the quinoxaline ring can significantly alter the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The HOMO-LUMO energy gap is a critical parameter that often dictates the material's color, conductivity, and photochemical reactivity. researchgate.net By modeling a series of derivatives, a clear structure-property relationship can be established. nih.gov For example, modeling shows that converting cyano groups on a pyrazinoquinoxaline core to hydrogen-bonding capable dione (B5365651) groups can modulate FMO energies and enhance thermal stability. nih.gov This predictive capability allows for the rational design of materials with desired band gaps for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). nih.govresearchgate.net

| Substituent Group (at position X) | Effect on Electronic Structure | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Potential Application |

|---|---|---|---|---|---|

| -H (unsubstituted) | Baseline | -6.2 | -1.5 | 4.7 | Core structure |

| -OCH₃ (electron-donating) | Raises HOMO level | -5.8 | -1.4 | 4.4 | Organic semiconductor researchgate.net |

| -NO₂ (electron-withdrawing) | Lowers LUMO level | -6.8 | -2.5 | 4.3 | Electron-transport material |

| -CN (electron-withdrawing) | Lowers LUMO level significantly | -6.9 | -2.8 | 4.1 | Optoelectronic devices nih.gov |

Virtual Screening for Targeted Chemical Properties

Virtual screening is a computational technique that accelerates the discovery of new functional molecules by rapidly evaluating large digital libraries of compounds. nih.gov Instead of synthesizing and testing thousands of this compound derivatives, researchers can screen them in silico to identify a smaller subset with a high probability of possessing the desired properties. nih.gov

This process often employs methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.gov For example, if the goal is to find a this compound derivative that acts as a specific enzyme inhibitor, a virtual library of derivatives can be docked into the enzyme's active site. nih.govresearchgate.net The docking scores, which estimate the binding affinity, are then used to rank the compounds. nih.gov The top-ranked candidates are then prioritized for synthesis and experimental validation, dramatically improving the efficiency of the discovery pipeline. researchgate.net This approach has been successfully applied to quinoxaline derivatives to identify potent inhibitors for targets like protein kinases. nih.govnih.gov

Applications of 2 Ethoxyquinoxaline and Its Derivatives in Materials Science and Industrial Chemistry Excluding Biological and Clinical Applications

Pigments, Dyes, and Functional Materials

Quinoxaline (B1680401) scaffolds are recognized for their inherent chemical and thermal stability, coupled with their ability to transport charge and exhibit fluorescence researchgate.net. These characteristics make them attractive building blocks for a range of functional materials. Derivatives of quinoxaline have been integrated into optoelectronic architectures, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors researchgate.netamazon.comqmul.ac.ukbeilstein-journals.orgresearchgate.net. The electron-deficient nature of the quinoxaline ring allows for effective tuning of the material's band gap and energy levels, which is crucial for applications in photovoltaic devices researchgate.net. Furthermore, the ease of synthesis and modification of quinoxaline structures contributes to their widespread exploration in materials science qmul.ac.uk.

While specific pigments and dyes directly derived from 2-ethoxyquinoxaline are not extensively detailed in the provided literature, the broader quinoxaline class has been noted for its utility in the dye industry researchgate.net. Functional dyes, in general, are critical components in optoelectronic applications, solar cells, and sensors, leveraging their ability to interact with light and electrical fields imist.ma. The structural versatility of quinoxalines suggests potential for developing novel chromophores that could serve as pigments or dyes with tailored spectral properties.

Chromophores for Photoluminescence Applications

Quinoxaline derivatives have emerged as promising chromophores for photoluminescence applications due to their inherent photophysical properties researchgate.net. These compounds can function as electron-transporting entities while simultaneously exhibiting photoluminescent characteristics. Fluorophores synthesized from quinoxaline derivatives have demonstrated good fluorescence quantum yields and selectivity, making them suitable for various optical applications researchgate.net.

Research has shown that certain pyrazolo[3,4-b]quinoxaline derivatives, which can be considered related structures, exhibit emission in the visible spectrum (520–540 nm) with fluorescence quantum yields approaching unity in moderately polar solvents psu.edu. The photoluminescence quantum yield and emission wavelengths of these compounds are often influenced by solvent polarity, indicating tunable properties psu.edu.

Moreover, quinoxaline derivatives are integral to the development of thermally activated delayed fluorescence (TADF) emitters, which are critical for achieving high internal quantum efficiencies in OLEDs qmul.ac.ukgoogle.com. These TADF emitters can efficiently convert triplet excitons into singlet ones, leading to enhanced light emission. Derivatives incorporating triarylamine and quinoxaline moieties have been developed to cover spectral ranges from orange to near-infrared (NIR), offering potential for high-purity color emission in optoelectronic devices google.com. Transition metal complexes, such as those involving iridium (Ir(III)) and platinum (Pt(II)) with quinoxaline-based ligands, also display tunable phosphorescent and electroluminescent properties, further expanding their utility as light-emitting materials cardiff.ac.uk.

Table 1: Quinoxaline Derivatives in Photoluminescence Applications

| Derivative Class/Structure Type | Key Property | Application Area | Reference Snippet |

| Donor-acceptor quinoxalines | Influence on delayed fluorescence | Organic Light-Emitting Diodes (OLEDs) | amazon.com |

| Quinoxaline-based materials | Electron-transporting, tunable band gap, thermal/chemical stability | Organic Solar Cells (OSCs), OLEDs, Sensors | researchgate.net, qmul.ac.uk, beilstein-journals.org |

| Fluorophores from quinoxaline derivatives | Good fluorescence quantum yield, selectivity | Fluorophores, Sensors | researchgate.net |

| Triarylamine-quinoxaline TADF emitters | Efficient triplet harvesting, high internal quantum efficiency | OLEDs | google.com |

| Pyrazolo[3,4-b]quinoxaline derivatives | Emission 520–540 nm, high quantum yield, solvent-dependent properties | OLEDs | psu.edu |

| Ir(III)/Pt(II) complexes with quinoxaline ligands | Tunable emission wavelengths, phosphorescence, electroluminescence | OLEDs | cardiff.ac.uk |

Agrochemical Precursors: Chemical Synthesis and Transformation

Quinoxaline structures are known to be present in various agrochemicals rsc.org. The chemical versatility of quinoxaline derivatives makes them valuable intermediates or building blocks in the synthesis of more complex molecules with potential agrochemical activity. While the efficacy on target organisms is outside the scope of this article, the synthetic pathways and transformations involving these compounds are of significant industrial interest.

For instance, 3-ethoxyquinoxaline-2-carboxylic acid has been identified as a key intermediate in the synthesis of kinase inhibitors and agrochemicals . The synthesis of such intermediates often involves nucleophilic substitution reactions, such as the displacement of a halogen atom with an ethoxy group, followed by functional group transformations like ester hydrolysis .

Furthermore, moieties containing ethoxyquinoxaline structures have been incorporated into molecules designed as herbicides. For example, a "3-ethoxyquinoxaline-6-carbonyl" moiety has been utilized in the development of triketone-quinoline hybrids investigated for their potential as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a class of herbicides researchgate.net. This highlights the role of ethoxyquinoxaline frameworks as structural components that can be chemically modified and integrated into larger molecules for agrochemical applications. The general synthesis of quinoxaline derivatives often involves straightforward condensation reactions, facilitating their use as accessible precursors in industrial chemical synthesis qmul.ac.uk.

Table 2: Quinoxaline Derivatives in Agrochemical Synthesis

| Quinoxaline Moiety/Derivative Type | Role in Synthesis | Target Agrochemical Class | Reference Snippet |

| 3-Ethoxyquinoxaline-2-carboxylic acid | Key intermediate | Kinase inhibitors, Agrochemicals | |

| 3-Ethoxyquinoxaline-6-carbonyl moiety | Building block/structural component | Herbicides (HPPD inhibitors) | researchgate.net |

| Quinoxaline derivatives (general) | Intermediates, building blocks for synthesis | Agrochemicals | rsc.org, researchgate.net |

Compound List:

this compound

Quinoxaline

3-Ethoxyquinoxaline-2-carboxylic acid

3-Ethoxyquinoxaline-6-carbonyl

Pyrazolo[3,4-b]quinoxaline derivatives

Triarylamine-quinoxaline derivatives

Quinoxaline-based materials

Ir(III)/Pt(II) complexes with quinoxaline ligands

Future Research Directions and Interdisciplinary Prospects for 2 Ethoxyquinoxaline

Development of Novel and Highly Efficient Synthetic Pathways

While traditional methods for quinoxaline (B1680401) synthesis are well-established, there is a continuous drive to develop more efficient, atom-economical, and environmentally benign protocols. Future research in the synthesis of 2-ethoxyquinoxaline could focus on several promising areas. The primary route to this compound often involves the nucleophilic substitution of a suitable precursor, such as 2-chloroquinoxaline (B48734), with sodium ethoxide.

Key areas for future synthetic research include:

Catalyst-Free and Green Solvents: Exploring catalyst-free reaction conditions in green solvents like polyethylene glycol (PEG-400) could offer a simpler, eco-friendly, and rapid method for producing this compound and its derivatives. This approach has been successfully applied to the synthesis of 2-amino quinoxaline derivatives and could be adapted for alkoxy-functionalization.

Transition Metal-Free C-O Coupling: Investigating novel C-O cross-coupling reactions that avoid the use of expensive and potentially toxic transition metal catalysts would be a significant advancement. These methods could offer alternative pathways to 2-alkoxyquinoxalines with high yields and selectivity.

| Synthetic Approach | Potential Advantages |

| Catalyst-Free Synthesis in PEG-400 | Eco-friendly, rapid, simplified work-up |

| Transition Metal-Free C-O Coupling | Reduced cost, lower toxicity, sustainable |

| One-Pot Reactions | Increased efficiency, reduced waste, atom economy |

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, mechanistic studies could provide valuable insights into its formation and reactivity.

Future mechanistic investigations should focus on:

Nucleophilic Aromatic Substitution (SNAr) vs. Elimination-Addition: The reaction of 2-chloroquinoxaline with sodium ethoxide is a key step in the synthesis of this compound. While a nucleophilic aromatic substitution (SNAr) is the presumed pathway, a detailed mechanistic study could elucidate the potential for competing elimination-addition pathways, particularly under different reaction conditions. Understanding the factors that favor one mechanism over the other would allow for greater control over the reaction outcome. The reaction likely proceeds via a bimolecular elimination (E2) mechanism, where the ethoxide ion acts as a strong base. libretexts.orgpearson.comstackexchange.com

Computational Modeling of Reaction Pathways: Employing computational methods, such as Density Functional Theory (DFT), to model the reaction coordinates and transition states for the synthesis of this compound can provide a deeper understanding of the reaction energetics and help to predict the most favorable pathways.

Advanced Integration of Experimental and Computational Chemistry

The synergy between experimental and computational chemistry offers a powerful approach to understanding the structure, properties, and reactivity of molecules. For this compound, this integrated approach can accelerate the discovery and development of new applications.

Future research in this area could involve:

Spectroscopic Characterization and DFT Correlation: A detailed experimental spectroscopic analysis of this compound using techniques such as FT-IR, FT-Raman, and NMR, combined with theoretical calculations using DFT, can provide a comprehensive understanding of its vibrational and electronic properties. scispace.comresearchgate.netnih.gov This can help to accurately assign spectral features and validate computational models.

Prediction of Physicochemical Properties: Computational models can be used to predict various physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and electronic properties. These predictions can guide the design of new molecules with tailored properties for specific applications.

Frontier Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability and chemical reactivity.

Exploration of New Non-Biological Material Science Applications

While quinoxaline derivatives are widely studied for their biological activity, their unique electronic and photophysical properties also make them attractive candidates for applications in material science. Future research should explore the potential of this compound in this domain.

Potential material science applications to be investigated include:

Organic Electronics: The quinoxaline core is an electron-deficient system, and the introduction of an ethoxy group can modulate its electronic properties. This makes this compound a potential building block for organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices.

Coordination Chemistry and Organometallics: this compound, particularly with additional chelating sites, could serve as a ligand in the synthesis of novel organometallic complexes. nih.govlibretexts.orgmdpi.comresearchgate.net The electronic properties of the ligand can influence the catalytic activity and photophysical properties of the resulting metal complexes. The study of 2-(2′-pyridyl)quinoxaline as a ligand has demonstrated the rich coordination chemistry of such systems. nih.gov

Sensors: The quinoxaline moiety can be functionalized to act as a fluorescent or colorimetric sensor for various analytes. The ethoxy group can be used to fine-tune the sensing properties of such molecules.

Sustainable and Green Chemical Engineering of Quinoxaline Processes

The principles of green chemistry are becoming increasingly important in both academic research and industrial applications. Future efforts in the synthesis of this compound should prioritize the development of sustainable and environmentally friendly processes.

Key aspects of green chemical engineering to be explored include:

Use of Green Catalysts: Investigating the use of reusable and non-toxic catalysts, such as nano-catalysts or biocatalysts, can significantly reduce the environmental impact of the synthesis. researchgate.netmdpi.commdpi.com For instance, β-cyclodextrin has been used as a supramolecular catalyst in the green synthesis of quinoxaline derivatives in water. mdpi.com

Solvent Selection and Recovery: The use of water or other environmentally benign solvents is a cornerstone of green chemistry. semanticscholar.org Research into efficient methods for solvent recovery and reuse will be crucial for developing truly sustainable processes.

Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted or ultrasound-promoted reactions, can reduce energy consumption and reaction times.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future synthetic strategies for this compound should aim for high atom economy.

The development of sustainable synthetic routes for quinoxalines is an active area of research, with a focus on cooperative bifunctional catalysts that allow for solvent- and oxidant-free reactions. rsc.org

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the quinoxaline core. |

| Benign Solvents | Utilizing water, ethanol (B145695), or PEG-400 as reaction media. semanticscholar.org |

| Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce energy consumption. |

| Catalysis | Developing reusable and non-toxic catalysts for the synthesis. researchgate.netmdpi.commdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.